molecular formula C14H8F6N2O4S B4649915 N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

Cat. No. B4649915
M. Wt: 414.28 g/mol
InChI Key: NRTYIBWQCNMAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTF is a sulfonamide-based compound that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of BTF is based on its ability to interact with specific enzymes and proteins. BTF has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, which is involved in the regulation of pH balance in the body. BTF has also been shown to inhibit the activity of various proteins, including human serum albumin, which plays a crucial role in the transport of drugs and other molecules in the body.
Biochemical and Physiological Effects
BTF has been shown to exhibit various biochemical and physiological effects in the body. BTF has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. BTF has also been shown to inhibit the activity of human serum albumin, which can affect the transport of drugs and other molecules in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTF in lab experiments is its potent inhibitory activity against various enzymes and proteins. BTF has also been shown to exhibit fluorescent properties, which makes it a useful tool for monitoring biological processes in living cells. However, the use of BTF in lab experiments is limited by its complex synthesis process and the potential for toxicity at higher concentrations.

Future Directions

There are several future directions for the study of BTF. One area of interest is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of interest is the study of BTF's potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, the development of new fluorescent probes based on BTF could lead to new tools for monitoring biological processes in living cells.
Conclusion
In conclusion, BTF is a sulfonamide-based compound that has gained significant attention in scientific research due to its unique properties. BTF has been synthesized through various methods and has been extensively studied for its potential applications in medicinal chemistry and as a fluorescent probe. BTF exhibits potent inhibitory activity against various enzymes and proteins and has been shown to exhibit various biochemical and physiological effects in the body. However, the use of BTF in lab experiments is limited by its complex synthesis process and potential toxicity at higher concentrations. There are several future directions for the study of BTF, including the development of new synthesis methods and the study of its potential use as a therapeutic agent.

Scientific Research Applications

BTF has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of medicinal chemistry, where BTF has been shown to exhibit potent inhibitory activity against various enzymes and proteins. BTF has also been studied for its potential use as a fluorescent probe to detect and monitor biological processes in living cells.

properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-5-9(14(18,19)20)7-10(6-8)21-27(25,26)12-4-2-1-3-11(12)22(23)24/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTYIBWQCNMAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-nitrobenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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